E3 ligase Ligand-Linker Conjugates 17

Description

Properties

IUPAC Name |

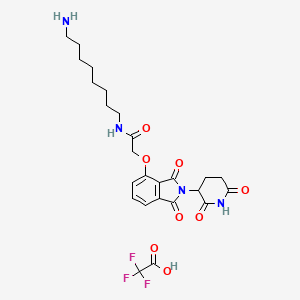

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVLNIUPDHKOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of E3 Ligase Ligand-Linker Conjugate 17

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the mechanism of action for E3 Ligase Ligand-Linker Conjugate 17, a representative heterobifunctional molecule designed for targeted protein degradation (TPD). Such conjugates, often categorized as Proteolysis-Targeting Chimeras (PROTACs), represent a transformative therapeutic modality that utilizes the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. We will dissect the critical molecular events orchestrated by Conjugate 17, from the initial formation of a productive ternary complex to the catalytic, iterative cycles of target ubiquitination and proteasomal degradation. Furthermore, this document outlines a comprehensive, self-validating framework of experimental protocols essential for characterizing the conjugate's binding affinities, degradation efficacy, and cellular selectivity. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel protein degraders.

Introduction to Targeted Protein Degradation

Traditional pharmacology has focused on occupancy-driven inhibition, where a small molecule binds to a protein's active site to block its function. However, it is estimated that over 80% of the human proteome lacks such well-defined active sites, rendering these proteins "undruggable" by conventional means. Targeted protein degradation (TPD) circumvents this limitation by converting a binding event into an elimination event.[1]

E3 ligase ligand-linker conjugates are the cornerstone of this approach. These heterobifunctional molecules consist of three key components:

-

A "warhead" ligand that binds to the target Protein of Interest (POI).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

By simultaneously engaging both the POI and an E3 ligase, the conjugate functions as a molecular matchmaker, inducing proximity between two proteins that do not naturally interact.[2] This proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the 26S proteasome.[5] This process is catalytic, as a single molecule of the conjugate can induce the degradation of multiple POI molecules.[2]

For the purpose of this guide, Conjugate 17 is presented as a model VHL-recruiting degrader targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.

-

POI Ligand: A derivative of JQ1, a potent binder of the BRD4 bromodomains.

-

E3 Ligase Ligand: A hydroxyproline-based ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[3][6][7]

-

Linker: A polyethylene glycol (PEG)-based linker optimized for ternary complex formation.

Core Mechanism of Action of Conjugate 17

The efficacy of Conjugate 17 is not merely a function of its binding to BRD4 and VHL individually; rather, it is critically dependent on its ability to promote the formation of a stable and productive ternary complex (BRD4-Conjugate 17-VHL).[8][9][10] The process unfolds in a cyclical, catalytic manner as detailed below.

Ternary Complex Formation

The foundational step is the formation of the ternary complex.[8] Conjugate 17 first establishes binary binding interactions with both BRD4 and the VHL E3 ligase complex (specifically, the VCB complex, comprising VHL, Elongin C, and Elongin B).[6][11] The stability and conformation of the resulting ternary complex are paramount. This is governed by complex biophysical parameters, including cooperativity (α), where the binding of one protein partner can enhance the affinity for the other.[12] The nature of the linker—its length, rigidity, and attachment points—plays a crucial role in enabling a favorable protein-protein interface within the complex.[13]

Proximity-Induced Ubiquitination

Once the ternary complex is formed, the VHL E3 ligase, now in close proximity to BRD4, acts as a scaffold. It recruits a ubiquitin-charged E2 conjugating enzyme.[5] This proximity facilitates the efficient transfer of ubiquitin molecules from the E2 enzyme to accessible lysine residues on the surface of BRD4.[2][5] This process repeats, leading to the formation of a polyubiquitin chain on BRD4, which serves as a recognition signal for the proteasome.[5]

Proteasomal Degradation and Conjugate Recycling

The polyubiquitinated BRD4 is recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins.[14] BRD4 is unfolded and degraded into small peptides, while the ubiquitin molecules are recycled. Crucially, upon the disassembly of the complex, Conjugate 17 is released and can proceed to bind another BRD4 and VHL, initiating a new cycle of degradation.[2] This catalytic nature allows for potent activity at sub-stoichiometric concentrations.

The overall catalytic cycle is visualized in the diagram below.

Caption: Catalytic cycle of protein degradation induced by Conjugate 17.

Experimental Validation & Characterization

A robust and multi-faceted assay cascade is required to fully characterize the mechanism of action of Conjugate 17. The goal is to build a self-validating dataset that confirms each step of the process, from binding to final cellular degradation.[15]

Workflow Overview

The experimental approach should be sequential and logical, starting with biochemical validation of the individual components and culminating in complex cellular and proteome-wide analyses.

Caption: A logical workflow for the characterization of Conjugate 17.

Detailed Experimental Protocols

This assay quantitatively measures the formation of the BRD4-Conjugate 17-VHL complex in a solution-based format.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures proximity. A donor fluorophore (e.g., Terbium) on one protein and an acceptor fluorophore (e.g., Fluorescein) on the second protein will generate a signal only when brought together by Conjugate 17.

-

Materials:

-

Recombinant His-tagged BRD4

-

Recombinant GST-tagged VCB complex

-

Anti-His-Tb antibody (donor)

-

Anti-GST-Fluorescein antibody (acceptor)

-

Conjugate 17

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

-

384-well low-volume assay plates

-

-

Procedure:

-

Prepare a serial dilution of Conjugate 17 in assay buffer.

-

In each well, add a fixed concentration of His-BRD4 and GST-VCB complex.

-

Add the Conjugate 17 dilutions to the wells.

-

Incubate for 60 minutes at room temperature to allow complex formation.

-

Add the antibody mix (Anti-His-Tb and Anti-GST-Fluorescein).

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

-

Calculate the TR-FRET ratio and plot against the concentration of Conjugate 17. A characteristic bell-shaped or sigmoidal curve confirms ternary complex formation.[16]

-

This biochemical assay directly demonstrates that Conjugate 17 facilitates the ubiquitination of BRD4.[17][18][19]

-

Principle: Reconstituting the ubiquitination cascade in a test tube allows for direct visualization of ubiquitin transfer to the substrate.

-

Materials:

-

Recombinant BRD4 (substrate)

-

Recombinant VCB complex (E3)

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Biotinylated-Ubiquitin

-

ATP

-

Conjugate 17 and DMSO (vehicle control)

-

Ubiquitination reaction buffer

-

-

Procedure:

-

Set up reactions in microcentrifuge tubes. To each tube, add E1, E2, VCB, BRD4, Biotin-Ubiquitin, and ATP in reaction buffer.

-

Add Conjugate 17 (e.g., 1 µM) or an equivalent volume of DMSO.

-

Initiate the reaction by adding ATP and incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with Streptavidin-HRP to detect biotinylated-ubiquitin.

-

A high-molecular-weight smear or ladder of bands in the Conjugate 17 lane, corresponding to polyubiquitinated BRD4, confirms E3 ligase activity.

-

This is the definitive cellular assay to confirm that Conjugate 17 leads to the degradation of endogenous BRD4.[8]

-

Principle: Quantify the level of BRD4 protein in cells after treatment with Conjugate 17.

-

Materials:

-

Cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)

-

Conjugate 17

-

Negative control (e.g., an inactive epimer of the VHL ligand)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer

-

Primary antibodies (anti-BRD4, anti-Vinculin or anti-GAPDH as loading control)

-

HRP-conjugated secondary antibody

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose-response of Conjugate 17 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours).

-

Include control wells: DMSO vehicle, negative control compound, and a co-treatment of Conjugate 17 with MG132.

-

Wash cells with PBS and lyse them.

-

Quantify total protein concentration using a BCA assay.

-

Perform Western blotting: separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with anti-BRD4 and loading control antibodies.

-

Interpretation of Results:

-

This experiment determines the specificity of Conjugate 17 across the entire cellular proteome.[20][21]

-

Principle: Using Tandem Mass Tag (TMT)-based quantitative mass spectrometry to compare the proteomes of cells treated with Conjugate 17 versus a vehicle control.[22]

-

Procedure:

-

Culture cells and treat with an effective concentration of Conjugate 17 (e.g., the DC90 concentration) and DMSO for a short duration (e.g., 6 hours) to focus on direct targets.[20]

-

Harvest cells, lyse, and digest proteins into peptides.

-

Label the peptides from different conditions with distinct TMT isobaric tags.

-

Pool the labeled samples, fractionate by liquid chromatography, and analyze by LC-MS/MS.

-

Analyze the data to identify and quantify thousands of proteins.[22]

-

Plot the results on a volcano plot (log2 fold change vs. -log10 p-value). A highly selective degrader will show BRD4 as the most significantly downregulated protein, with minimal changes to other proteins.

-

Quantitative Data Presentation

The data generated from the above experiments should be summarized to allow for easy comparison and decision-making.

| Parameter | Assay | Typical Value (for a potent degrader) | Purpose |

| BRD4 Binding (Kd) | SPR / ITC | < 100 nM | Confirms warhead engagement with the target. |

| VHL Binding (Kd) | FP / SPR | < 500 nM | Confirms engagement with the E3 ligase. |

| Ternary Complex (TC50) | TR-FRET | < 200 nM | Measures the potency of complex formation. |

| Degradation Potency (DC50) | Cellular Western | < 20 nM | Measures the concentration for 50% degradation. |

| Max Degradation (Dmax) | Cellular Western | > 90% | Indicates the maximal achievable degradation. |

| Selectivity | Proteomics | >100-fold vs. off-targets | Confirms specificity for the intended target. |

Conclusion

E3 ligase ligand-linker conjugate 17 exemplifies the powerful mechanism of targeted protein degradation. Its action is a multi-step, catalytic process initiated by the formation of a key ternary complex. The rigorous experimental framework presented here is essential for validating this mechanism, ensuring that the observed protein loss is a direct result of a specific, VHL- and proteasome-dependent pathway. By systematically confirming target engagement, ternary complex formation, ubiquitination, and selective degradation, researchers can build a comprehensive and trustworthy profile of their degrader molecules, paving the way for the development of next-generation therapeutics.

References

-

Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from Bio-Techne website. [Link]

-

Xie, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1219-1240. [Link]

-

Xie, C., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]

-

Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from Reaction Biology website. [Link]

-

Testa, A., et al. (2020). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

-

Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from Precise PEG website. [Link]

-

Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7271. [Link]

-

Troup, R. I., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. [Link]

-

Chen, J., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Molecules, 29(3), 643. [Link]

-

Gadd, M. S., et al. (2021). Mechanism of degrader-targeted protein ubiquitinability. Science Advances, 7(44), eabj5243. [Link]

-

Ishida, T., et al. (2023). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling, 63(13), 4059-4070. [Link]

-

Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Retrieved from Eurofins Discovery website. [Link]

-

Kim, H. J., & Park, S. B. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Medicinal Chemistry, 64(20), 14897-14922. [Link]

-

Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Retrieved from Sapient Bio website. [Link]

-

Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

-

Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from Domainex website. [Link]

-

ResearchGate. (2023). (PDF) In Vitro Protein Ubiquitination Assay. [Link]

-

ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders. Retrieved from ChomiX website. [Link]

-

Ciulli Laboratory, University of Dundee. (2022). Review on VHL ligands. [Link]

-

Taylor & Francis Online. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

-

Bon-Posthumus, T., et al. (2022). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

-

Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Retrieved from Creative Biolabs website. [Link]

-

Bond, M. J., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecules, 28(23), 7868. [Link]

-

ResearchGate. (2021). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

-

Troup, R. I., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Shah, R. R., et al. (2024). Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. The Francis Crick Institute. [Link]

-

MDPI. (2024). Beyond Amyloid: Targeting Co-Aggregating Proteins and Targeted Degradation Strategies in Alzheimer's Disease. [Link]

-

Mtoz Biolabs. (n.d.). PROTAC Assays Service. Retrieved from Mtoz Biolabs website. [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Ternary Complex Formation [promega.sg]

- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. lifesensors.com [lifesensors.com]

- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sapient.bio [sapient.bio]

- 22. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]

The Architectonics of a Potent Degrader: A Technical Guide to the Discovery and Synthesis of VHL Ligand-Linker Conjugate 17

For distribution to: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate 17. This key intermediate is instrumental in the construction of highly potent Proteolysis Targeting Chimeras (PROTACs), most notably the androgen receptor (AR) degrader, ARD-266. We will delve into the scientific rationale behind its design, provide a detailed, step-by-step synthetic protocol, and present its biological characterization, offering a complete technical narrative for researchers in the field.

Introduction: The Strategic Design of a VHL Ligand-Linker Conjugate

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this technology are PROTACs, heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design due to the availability of well-characterized, potent small molecule ligands.[2] VHL ligand-linker conjugate 17 was developed as a versatile building block for the synthesis of VHL-based PROTACs. Its design incorporates a VHL ligand and a linker pre-equipped with a reactive handle, in this case, an alkyne group, for facile conjugation to a target protein ligand via click chemistry. This modular approach streamlines the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

A noteworthy aspect of the VHL ligand incorporated into conjugate 17 is its relatively weak binding affinity for the VHL E3 ligase complex.[1] This might seem counterintuitive, as high-affinity interactions are often sought in drug design. However, the discovery of potent PROTACs utilizing this weaker-binding E3 ligase ligand, such as ARD-266, has significant implications for the field. It demonstrates that the overall efficacy of a PROTAC is not solely dictated by the binary binding affinity of the E3 ligase ligand but is also heavily influenced by the cooperative formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] This finding broadens the scope of E3 ligase ligands that can be effectively employed in PROTAC design.

Molecular Structure of VHL Ligand-Linker Conjugate 17

The chemical structure of VHL ligand-linker conjugate 17 is presented below. It features the core VHL ligand based on a hydroxyproline scaffold, which mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α). This core is attached to a linker containing a piperidine ring and terminating in an alkyne group, poised for conjugation.

Caption: Chemical structure of VHL ligand-linker conjugate 17.

Synthesis of VHL Ligand-Linker Conjugate 17: A Step-by-Step Protocol

The following is a detailed protocol for the synthesis of VHL ligand-linker conjugate 17, as adapted from the supplementary information of Han et al., 2019.[1] This multi-step synthesis involves the initial preparation of the VHL ligand and the linker, followed by their conjugation.

Materials and Reagents

-

Starting materials and reagents for the synthesis of the VHL ligand and the linker (specifics to be referenced from the primary literature).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Ethyl acetate (EtOAc), etc.

-

Reagents for coupling and deprotection steps: HATU, DIPEA, TFA, etc.

-

Purification materials: Silica gel for column chromatography, HPLC system.

Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent synthesis where the VHL ligand and the linker are synthesized separately and then coupled in the final steps.

Caption: Convergent synthetic workflow for VHL ligand-linker conjugate 17.

Detailed Experimental Procedure

Step 1-4: Synthesis of VHL Ligand and Alkyne Linker

The synthesis of the VHL ligand core and the alkyne-functionalized linker are carried out according to established literature procedures. For detailed, step-by-step instructions, please refer to the supporting information of the primary publication by Han et al. (2019).[1]

Step 5: Coupling of VHL Ligand and Alkyne Linker

-

Dissolution: Dissolve the VHL ligand core (1.0 eq) and the alkyne linker (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Coupling Reagents: To the stirred solution, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the VHL ligand-linker conjugate 17.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Evaluation and Application in PROTACs

The utility of VHL ligand-linker conjugate 17 is demonstrated through its incorporation into the PROTAC degrader ARD-266, which targets the androgen receptor (AR).[1]

Binding Affinity to VHL

As previously mentioned, the VHL ligand component of conjugate 17 exhibits a relatively weak binding affinity to the VHL E3 ligase complex, typically in the micromolar range. This property is a key feature of the subsequent potent PROTACs derived from it.

Efficacy in PROTAC-Mediated Degradation

Despite the weak VHL binding, the resulting PROTAC, ARD-266, is a highly potent and efficacious degrader of the androgen receptor.[1]

| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| ARD-266 | LNCaP | 0.2 | >95 |

| ARD-266 | VCaP | 1.0 | >95 |

| ARD-266 | 22Rv1 | 0.8 | >95 |

Table 1: Degradation activity of ARD-266 in various prostate cancer cell lines. DC₅₀ represents the concentration required for 50% degradation, and Dₘₐₓ represents the maximal degradation observed. Data sourced from Han et al., 2019.[1]

The remarkable potency of ARD-266 underscores the principle that the formation of a stable and productive ternary complex is a critical determinant of PROTAC efficacy, which can overcome weaker binary binding affinities.

Mechanism of Action

The mechanism of action for a PROTAC synthesized from conjugate 17, such as ARD-266, follows the canonical PROTAC-mediated degradation pathway.

Caption: Mechanism of action for a PROTAC utilizing VHL ligand-linker conjugate 17.

Conclusion and Future Perspectives

The discovery and synthesis of VHL ligand-linker conjugate 17 represent a significant advancement in the field of targeted protein degradation. Its modular design and the surprising efficacy of the resulting PROTACs, despite the weak VHL binding affinity of the ligand, have provided valuable insights for the design of future protein degraders. This technical guide serves as a comprehensive resource for researchers aiming to synthesize and utilize this important chemical tool in their own drug discovery efforts. The principles highlighted herein will undoubtedly contribute to the development of the next generation of PROTACs with improved therapeutic potential.

References

-

Han, X., Zhao, L., Xiang, W., Qin, C., Miao, B., Xu, T., Wang, M., Yang, C.-Y., Chinnaswamy, K., Stuckey, J., & Wang, S. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry, 62(24), 11218–11231. [Link]

-

Han X, Zhao L, et al. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. J Med Chem. 2019 Dec 26;62(24):11218-11231. [Link]

Sources

An In-depth Technical Guide to Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

This guide provides a comprehensive technical overview of pomalidomide-based E3 ligase ligand-linker conjugates, colloquially referred to as "conjugate 17" in various synthetic schemes, for researchers, scientists, and drug development professionals. We will delve into the chemical structure, properties, synthesis, and application of these critical components of Proteolysis Targeting Chimeras (PROTACs), offering field-proven insights into their design and utilization.

Introduction: The Rise of Targeted Protein Degradation and the Role of Pomalidomide

The paradigm of small molecule drug discovery has traditionally focused on inhibiting the function of disease-causing proteins. However, a significant portion of the proteome is considered "undruggable" by conventional inhibitors. Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that circumvents this limitation by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).

PROTACs are heterobifunctional molecules at the heart of this technology. They consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the E3 ligase into close proximity with the POI, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2]

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has become a cornerstone in PROTAC design.[3][4] It functions as a potent ligand for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5] The favorable drug-like properties, including its relatively small size and oral bioavailability, make pomalidomide an attractive E3 ligase ligand for the development of novel therapeutics.[3]

Chemical Structure and Properties of Pomalidomide-Linker Conjugates

The core of a pomalidomide-based E3 ligase ligand-linker conjugate is the pomalidomide molecule, which provides the binding interface to CRBN. The linker, a crucial component, connects pomalidomide to the POI ligand, and its composition and length significantly impact the efficacy of the resulting PROTAC.

The Pomalidomide Moiety

Pomalidomide, chemically known as (RS)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is a derivative of thalidomide.[] Its structure features a phthalimide ring system linked to a glutarimide moiety.[] The glutarimide ring is essential for its interaction with CRBN.[7]

Linker Attachment Points and Strategies

The covalent attachment of a linker to pomalidomide is a critical step in PROTAC synthesis. Several strategies have been developed, with the choice of attachment point and chemistry influencing the stability and biological activity of the final conjugate.[8]

-

Nucleophilic Aromatic Substitution (SNAr): This is a widely used and efficient method that involves the reaction of an amine-functionalized linker with 4-fluorothalidomide.[8] The fluorine atom on the phthalimide ring is susceptible to nucleophilic displacement, providing a regioselective and high-yielding route to N-substituted pomalidomide conjugates.[8]

-

Acylation of the Aromatic Amine: The primary aromatic amine of pomalidomide can be acylated with a linker containing a carboxylic acid or an activated ester.[8] While this is a straightforward approach, it introduces an amide bond that can alter the physicochemical properties of the conjugate, potentially increasing its polar surface area.[8]

-

Alkylation of the Aromatic Amine: Direct alkylation of the pomalidomide amine with an alkyl halide-functionalized linker is also possible. However, this method often suffers from lower yields and a lack of chemoselectivity.[9]

Physicochemical and Biological Properties

The properties of a pomalidomide-linker conjugate are a composite of the pomalidomide core, the linker, and the terminal functional group of the linker.

| Property | Description |

| Molecular Weight | The molecular weight of pomalidomide is approximately 273.24 g/mol .[] The addition of a linker significantly increases the molecular weight of the conjugate. For example, Pomalidomide-PEG3-C2-NH2 has a molecular weight of 448.47 g/mol .[10] |

| Solubility | The solubility of the conjugate is highly dependent on the nature of the linker. The incorporation of polyethylene glycol (PEG) chains can enhance aqueous solubility. |

| CRBN Binding Affinity | Pomalidomide binds to CRBN with a dissociation constant (Kd) in the nanomolar range, typically around 157 nM.[11] The attachment of a linker generally does not abrogate this binding, which is essential for its function in a PROTAC. |

| Stability | The chemical stability of the conjugate is influenced by the type of linkage between pomalidomide and the linker. Amide bonds formed via acylation are generally stable, as are the C-N bonds formed through SNAr. |

Experimental Protocols

The synthesis and evaluation of pomalidomide-based PROTACs involve a series of well-defined experimental procedures. Below are representative protocols for the synthesis of a pomalidomide-linker conjugate and its characterization in a cellular degradation assay.

Synthesis of a Pomalidomide-Linker Conjugate via SNAr

This protocol describes a general procedure for the synthesis of a pomalidomide-linker conjugate using 4-fluorothalidomide and an amine-terminated linker.

Materials:

-

4-Fluorothalidomide

-

Amine-terminated linker (e.g., Boc-NH-PEGn-NH2)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA) (if a Boc protecting group is used)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Reaction Setup: To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add the amine-terminated linker (1.1 equivalents) and DIPEA (3 equivalents).[12]

-

Reaction: Stir the reaction mixture at 90 °C for 16 hours.[12] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Deprotection (if necessary): If a Boc-protected amine linker was used, dissolve the purified product in DCM and add TFA. Stir the mixture at room temperature until the deprotection is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure to yield the final pomalidomide-linker conjugate with a terminal amine.

Cellular Protein Degradation Assay

This protocol outlines a general workflow for assessing the ability of a pomalidomide-based PROTAC to induce the degradation of a target protein in cells.

Materials:

-

Cancer cell line expressing the protein of interest

-

Pomalidomide-based PROTAC

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with increasing concentrations of the pomalidomide-based PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the target protein and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[13]

Mechanism of Action: The Ternary Complex

The biological activity of a pomalidomide-based PROTAC is predicated on its ability to induce the formation of a stable ternary complex between the target protein and the CRBN E3 ligase.[14] The pomalidomide moiety of the PROTAC binds to a specific pocket on CRBN, while the other end of the molecule binds to the POI.[11] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Conclusion and Future Perspectives

Pomalidomide-based E3 ligase ligand-linker conjugates are indispensable tools in the rapidly evolving field of targeted protein degradation. Their well-characterized interaction with CRBN, coupled with versatile synthetic strategies for linker attachment, has enabled the development of a wide array of potent and selective PROTACs against various disease-relevant targets.[15] The continued exploration of novel linkerologies and a deeper understanding of the principles governing ternary complex formation will undoubtedly lead to the design of next-generation degraders with improved therapeutic profiles. This guide provides a foundational understanding for researchers to confidently design, synthesize, and evaluate these powerful molecules in their quest for novel therapeutics.

References

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. Available at: [Link]

-

Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC - NIH. Available at: [Link]

-

Rapid Synthesis of Pomalidomide-Conjugates for the Development of Protein Degrader Libraries - ResearchGate. Available at: [Link]

-

Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing). Available at: [Link]

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC. Available at: [Link]

-

Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed Central. Available at: [Link]

-

Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing). Available at: [Link]

-

Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon | Blood | American Society of Hematology - ASH Publications. Available at: [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K. Available at: [Link]

-

Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon | Request PDF - ResearchGate. Available at: [Link]

-

Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs | Blood - ASH Publications. Available at: [Link]

-

(A). Structure of E3 ligase ligands pomalidomide and VHL ligand as well... - ResearchGate. Available at: [Link]

-

Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed. Available at: [Link]

-

Untitled. Available at: [Link]

-

De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of Pomalidomide-Based Ligand-Linker Conjugates in PROTAC Design

Authored by: A Senior Application Scientist

Introduction: The PROTAC Revolution and the Centrality of the E3 Ligase Ligand

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), hijacking the cell's natural ubiquitin-proteasome system to tag the POI for destruction. The architecture of a PROTAC is deceptively simple: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them. However, the nuanced interplay between these three components governs the efficacy and selectivity of the entire system.

This guide provides an in-depth technical exploration of a critical component in PROTAC design: the E3 ligase ligand-linker conjugate. We will focus on conjugates derived from pomalidomide, a well-established and highly utilized ligand for the Cereblon (CRBN) E3 ligase, to illustrate the core principles and experimental workflows that drive successful PROTAC development. While the specific numbering of conjugates like "17" is unique to individual research publications, the principles discussed herein using a representative pomalidomide conjugate are universally applicable.

Part 1: The Cereblon E3 Ligase and Pomalidomide as a Recruitment Moiety

The von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are the most commonly exploited in PROTAC design due to the availability of high-affinity, cell-permeable small molecule ligands. Pomalidomide, a thalidomide analog, binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event is allosteric, modulating the substrate specificity of CRBN. In the context of PROTACs, the pomalidomide moiety serves as an anchor, recruiting the entire CRBN complex to the targeted protein.

The choice of pomalidomide as an E3 ligase ligand is underpinned by several key advantages:

-

High Affinity and Specificity: Pomalidomide binds to CRBN with high affinity, ensuring efficient recruitment of the E3 ligase complex at therapeutically relevant concentrations.

-

Favorable Physicochemical Properties: As an approved drug, pomalidomide possesses well-characterized pharmacokinetics and cell permeability, properties that can be conferred upon the resulting PROTAC.

-

Synthetic Tractability: The chemical structure of pomalidomide offers synthetically accessible points for linker attachment, allowing for the systematic optimization of PROTAC geometry.

Diagram: Mechanism of Action of a Pomalidomide-Based PROTAC

Caption: A pomalidomide-based PROTAC forms a ternary complex with the POI and CRBN, leading to ubiquitination and proteasomal degradation of the POI.

Part 2: The Ligand-Linker Conjugate: More Than Just a Tether

The ligand-linker conjugate is not merely a passive scaffold. Its chemical composition, length, and attachment point to the E3 ligase ligand are critical determinants of a PROTAC's success. These factors directly influence the geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency of ubiquitin transfer.

Key Considerations in Pomalidomide-Linker Design:

-

Linker Attachment Point: Pomalidomide has several potential sites for linker attachment. The C4 and C5 positions of the phthalimide ring are commonly used. The choice of attachment point can significantly alter the vector of the linker, influencing the orientation of the recruited POI relative to the E3 ligase.

-

Linker Composition and Length: Linkers are typically composed of polyethylene glycol (PEG) chains, alkyl chains, or a combination of both.

-

PEG linkers enhance solubility and can improve pharmacokinetic properties.

-

Alkyl linkers provide more rigidity.

-

The length of the linker is a critical parameter that must be empirically optimized for each POI. A linker that is too short may cause steric clashes, preventing ternary complex formation, while a linker that is too long may lead to unproductive binding modes and reduced degradation efficiency due to the "hook effect".

-

-

Linker Rigidity: The conformational flexibility of the linker can impact the stability of the ternary complex. More rigid linkers may pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.

Data Presentation: Impact of Linker Length on Degradation

The following table illustrates hypothetical data from a study optimizing a PROTAC targeting a kinase, demonstrating the critical importance of linker length.

| Pomalidomide-Linker Conjugate | Linker Type | Linker Length (n units) | Target Kinase DC50 (nM) |

| Compound A | PEG | 2 | > 1000 |

| Compound B | PEG | 3 | 150 |

| Compound C (Optimal) | PEG | 4 | 12 |

| Compound D | PEG | 5 | 85 |

| Compound E | PEG | 6 | 250 |

DC50: Concentration of the compound required to degrade 50% of the target protein.

This data clearly shows a "sweet spot" for linker length (n=4), where degradation is most efficient. This non-linear relationship underscores the need for systematic linker optimization in any PROTAC discovery campaign.

Part 3: Experimental Workflows for Characterizing Pomalidomide-Based PROTACs

A robust and multi-faceted experimental cascade is essential to validate the mechanism of action of a novel PROTAC and to select lead candidates.

Workflow Diagram: PROTAC Characterization Cascade

Caption: A tiered experimental workflow for the comprehensive characterization of PROTAC molecules from biochemistry to cellular function.

Detailed Experimental Protocols

Protocol 1: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-CRBN complex, which is the cornerstone of the PROTAC's mechanism.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A fluorescent donor (e.g., Europium-labeled anti-tag antibody) is attached to one protein (e.g., His-tagged POI), and a fluorescent acceptor (e.g., APC-labeled anti-tag antibody) is attached to the other (e.g., GST-tagged CRBN). When the PROTAC brings the POI and CRBN into close proximity, energy transfer occurs, generating a measurable signal.

-

Step-by-Step Methodology:

-

Recombinantly express and purify tagged versions of the POI and the CRBN-DDB1 complex.

-

In a 384-well microplate, add a fixed concentration of His-tagged POI and GST-tagged CRBN-DDB1.

-

Add a serial dilution of the pomalidomide-based PROTAC.

-

Add the Europium-labeled anti-His antibody and the APC-labeled anti-GST antibody.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal complex formation is achieved.

-

Protocol 2: Cellular Target Degradation Assay (In-Cell Western)

This assay provides a quantitative measure of POI degradation in a cellular context.

-

Principle: The In-Cell Western (ICW) is an immunofluorescence-based assay performed in a microplate format. Cells are treated with the PROTAC, fixed, and permeabilized. A primary antibody specific to the POI is used, followed by a fluorescently labeled secondary antibody. A second antibody against a housekeeping protein (e.g., GAPDH) with a different fluorescent label is used for normalization.

-

Step-by-Step Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the pomalidomide-based PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).

-

Aspirate the media and fix the cells with 4% paraformaldehyde for 20 minutes.

-

Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.

-

Incubate with primary antibodies against the POI and the normalization protein overnight at 4°C.

-

Wash the cells and incubate with species-specific, infrared dye-conjugated secondary antibodies for 1 hour.

-

Wash the cells thoroughly and allow the plate to dry.

-

Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the signal intensity for the POI and normalize it to the housekeeping protein. Plot the normalized signal against the PROTAC concentration to calculate the DC50 value.

-

Conclusion: The Path Forward

The E3 ligase ligand-linker conjugate is a pivotal component in the design of effective and selective PROTACs. By leveraging well-understood ligands like pomalidomide, researchers can focus on the intricate process of linker optimization to achieve the ideal ternary complex geometry for efficient protein degradation. The systematic application of the biochemical and cell-based assays described in this guide is essential for validating the mechanism of action and for selecting promising PROTAC candidates for further preclinical and clinical development. As our understanding of E3 ligase biology deepens, the repertoire of available ligands will undoubtedly expand, opening new avenues for targeting previously "undruggable" proteins.

References

-

Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. [Link]

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. [Link]

-

Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15–27. [Link]

-

Schwalm, M. P., & Ciulli, A. (2022). Navigating the Chemical Space of PROTACs. Methods in Molecular Biology, 2529, 1–20. [Link]

-

Troup, R. I., & Ciulli, A. (2020). The role of the linker in PROTACs. ChemMedChem, 15(10), 849–851. [Link]

-

Pike, A., Williamson, B., & Harlfinger, S. (2020). The “Hook Effect” in PROTACs: A Double-Edged Sword. RSC Medicinal Chemistry, 11(11), 1253-1255. [Link]

A Senior Application Scientist's Guide to the In Vitro Characterization of an E3 Ligase Ligand-Linker Conjugate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: De-risking Targeted Protein Degradation from First Principles

The advent of Targeted Protein Degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond simple occupancy-driven inhibition to the complete removal of disease-causing proteins.[1][2] At the heart of this strategy are heterobifunctional molecules, often called Proteolysis-Targeting Chimeras (PROTACs), which act as molecular bridges between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][] This guide provides an in-depth technical framework for the robust in vitro characterization of a novel E3 ligase ligand-linker conjugate.

For the purpose of this guide, we will use a hypothetical molecule, Conjugate 17 (HC-17) , a PROTAC designed to degrade Bruton's Tyrosine Kinase (BTK) by recruiting the Cereblon (CRBN) E3 ligase. BTK is a clinically validated target in B-cell malignancies, and CRBN is a frequently utilized E3 ligase in TPD.[5][6] The principles and workflows detailed herein are broadly applicable to any conjugate targeting a cytosolic protein for degradation.

Our characterization strategy is built on a logical, stepwise progression. We begin by confirming the fundamental prerequisite of any PROTAC: its ability to bind its two intended partners independently. We then move to the crucial event in its mechanism of action—the formation of a stable ternary complex. Finally, we assess the functional downstream consequences of this complexation: target ubiquitination and ultimate degradation in a cellular context. This structured approach ensures that each experimental stage validates the assumptions of the next, providing a comprehensive and trustworthy assessment of the conjugate's potential.

I. Foundational Biophysical Characterization: Quantifying the Binary Interactions

Before assessing the PROTAC's primary function, it is imperative to confirm that its constituent ligands retain high-affinity binding for their respective protein partners. Weak binary affinity for either the POI or the E3 ligase is a common and early failure point in degrader design. We must quantitatively measure the binding of HC-17 to BTK and to the CRBN-DDB1 complex.

Rationale for Method Selection: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.[7][8] SPR provides real-time kinetic data (association rate ka, dissociation rate kd) and the equilibrium dissociation constant (KD), offering a deep view into the binding event.[9][10] ITC provides a direct, in-solution measurement of the binding affinity (KD) and the thermodynamics of the interaction, serving as an excellent orthogonal validation method.[7][11]

Key Experiment: Surface Plasmon Resonance (SPR) for Binary Affinity

The goal is to immobilize one binding partner (the "ligand," e.g., purified BTK protein) on a sensor chip and flow the other partner (the "analyte," e.g., HC-17) over the surface at various concentrations. Changes in the refractive index at the surface, proportional to mass binding, are measured in real-time.[9]

Step-by-Step Protocol: SPR Analysis

-

Chip Preparation: Covalently immobilize high-purity, recombinant human BTK protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-4000 Response Units (RU). A reference channel should be prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Preparation: Prepare a dilution series of HC-17 in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) from 0 nM up to ~100x the expected KD.

-

Binding Measurement: Inject the HC-17 dilutions over the BTK and reference channels, starting with the lowest concentration. Each cycle consists of an association phase (analyte injection) followed by a dissociation phase (buffer flow).

-

Regeneration: After each cycle, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove bound analyte and prepare the surface for the next injection.

-

Repeat for E3 Ligase: Repeat steps 1-4 using purified recombinant CRBN-DDB1 complex as the immobilized ligand.

-

Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a 1:1 binding model to extract ka, kd, and calculate the KD (kd/ka).

Data Presentation: Expected Binary Affinity Data

| Interaction Partner | Conjugate | Technique | KD (nM) |

| BTK | HC-17 | SPR | 15 |

| CRBN-DDB1 | HC-17 | SPR | 150 |

| BTK | HC-17 (Negative Control) | SPR | >10,000 |

| CRBN-DDB1 | HC-17 (Negative Control) | SPR | >10,000 |

A negative control, such as an epimer of the E3 ligand that does not bind CRBN, is critical to ensure binding is specific.[5]

II. Biochemical Characterization: Proving the Mechanism

With binary affinities confirmed, the next critical step is to demonstrate and quantify the formation of the key catalytic intermediate: the POI-PROTAC-E3 ligase ternary complex. The stability and cooperativity of this complex are often major determinants of a PROTAC's degradation efficiency.[12]

Rationale for Method Selection: Proximity-based assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are ideal for this purpose.[9][12] They are homogeneous, high-throughput, and directly measure the proximity of the POI and E3 ligase. TR-FRET is particularly powerful, using a long-lifetime terbium (Tb) donor fluorophore to minimize background fluorescence.[13] When the Tb-labeled E3 ligase and an acceptor-labeled POI are brought together by HC-17, energy transfer occurs, generating a specific signal.

Key Experiment: TR-FRET Ternary Complex Formation Assay

This assay measures the HC-17-dependent proximity of purified BTK and CRBN proteins. The output is typically a "hook effect" or bell-shaped curve, where the signal decreases at high PROTAC concentrations due to the formation of unproductive binary complexes.[9][12][14]

Step-by-Step Protocol: TR-FRET Assay

-

Protein Labeling: Label purified BTK with an acceptor fluorophore (e.g., Alexa Fluor 488) and the CRBN-DDB1 complex with a Tb-cryptate donor, following manufacturer's protocols.

-

Assay Setup: In a 384-well plate, add fixed concentrations of Tb-CRBN-DDB1 and AF488-BTK.

-

Conjugate Titration: Add a serial dilution of HC-17, spanning a wide concentration range (e.g., pM to high µM) to capture the full bell-shaped curve. Include a vehicle control (DMSO) and a control with a non-binding competitor (e.g., excess free BTK inhibitor).

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Signal Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of HC-17 concentration and fit to a bell-shaped curve to determine the peak height and position, which reflect the efficacy and potency of ternary complex formation.

Key Experiment: In Vitro Ubiquitination Assay

Demonstrating ternary complex formation is necessary but not sufficient. We must prove this complex is functional, i.e., it leads to the ubiquitination of the target. This assay reconstitutes the ubiquitination cascade in a test tube.[15]

Step-by-Step Protocol: Ubiquitination Assay

-

Reaction Assembly: In a microcentrifuge tube, combine an energy-regenerating ATP solution, recombinant E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin.[16]

-

Add Core Components: Add purified BTK protein, the CRBN-DDB1 complex, and either HC-17 (at a concentration near the peak of the TR-FRET curve) or a DMSO vehicle control.

-

Control Reactions: Set up critical controls: a reaction lacking ATP (to show energy dependence), a reaction lacking the E3 ligase, and a reaction with a non-binding control conjugate.

-

Incubation: Incubate the reactions at 37°C for 30-90 minutes.[16]

-

Termination & Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot.

-

Detection: Probe the Western blot with an anti-BTK antibody. A successful reaction will show a high-molecular-weight smear or ladder above the band for unmodified BTK, representing poly-ubiquitinated BTK.[17] This is the definitive biochemical proof of HC-17's intended mechanism.

III. Cell-Based Characterization: Assessing Degradation in a Biological System

The ultimate test for HC-17 is its ability to induce the degradation of endogenous BTK within a relevant cell line. This stage of testing confirms cell permeability and demonstrates that the conjugate can successfully hijack the cellular machinery to achieve its goal.

Rationale for Method Selection: Western blotting is the most direct and widely accepted method for quantifying changes in total protein levels and is considered the gold standard for confirming degradation.[18] By treating cells with a dose-response of the conjugate, we can determine key parameters like the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).[14]

Key Experiment: Cellular BTK Degradation by Western Blot

Step-by-Step Protocol: Degradation Assay

-

Cell Culture: Seed a BTK-expressing cell line (e.g., Ramos B-cells) in 6-well plates and allow them to adhere or stabilize overnight.[5]

-

Compound Treatment: Treat the cells with a serial dilution of HC-17 for a fixed time point (e.g., 18 hours). A time-course experiment is often performed first to determine the optimal treatment duration.[14]

-

Essential Controls:

-

Vehicle Control: DMSO-treated cells (represents 100% protein level).

-

Mechanism Controls: Co-treat cells with HC-17 and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). Degradation should be rescued by these inhibitors, proving it is proteasome- and CRL-dependent.[5]

-

Competition Control: Co-treat with excess free BTK inhibitor or a CRBN ligand (like lenalidomide) to show that binary engagement is required.[5]

-

-

Cell Lysis and Protein Quantification: Wash cells with PBS, lyse them in RIPA buffer with protease inhibitors, and determine the total protein concentration using a BCA assay.

-

Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Quantify the band intensities using densitometry software.[19] Normalize the BTK signal to the loading control for each lane. Calculate the percentage of BTK remaining relative to the vehicle control. Plot the percent degradation versus log[HC-17] and fit to a four-parameter dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[14]

Data Presentation: Expected Cellular Degradation Data

| Conjugate | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| HC-17 | Ramos | 25 | 95 |

| HC-17 + MG132 | Ramos | No Degradation | No Degradation |

| HC-17 + Lenalidomide | Ramos | No Degradation | No Degradation |

IV. Conclusion: Synthesizing a Comprehensive Profile

By systematically progressing through biophysical, biochemical, and cell-based assays, we build a multi-faceted and robust profile of our E3 ligase ligand-linker conjugate, HC-17. This tiered approach, where each step validates the next, is critical for establishing confidence in the molecule's mechanism of action and its potential as a therapeutic agent.

-

Biophysics confirms the foundational binding events.

-

Biochemistry proves the formation of a functional ternary complex and subsequent target ubiquitination.

-

Cellular Assays demonstrate the ultimate desired outcome—target degradation in a physiologically relevant system.

This comprehensive in vitro characterization cascade provides the essential data package needed to de-risk a TPD program and make informed decisions about advancing a candidate molecule toward further preclinical and clinical development.

References

- Title: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Source:Google Cloud.

- Title: Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applic

- Title: Abstract 2110: Characterization of the correlation between BTK degradation and tumor growth inhibition of the BTK target protein degraders using PK/PD modeling. Source:AACR Journals.

- Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Source:PubMed Central.

- Title: PA770: PROTAC® In Vitro Ubiquitin

- Title: The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Source:PubMed Central.

- Title: Targeted Protein Degradation: Design Considerations for PROTAC Development. Source:PubMed Central.

- Title: An overview of PROTACs: a promising drug discovery paradigm. Source:PubMed Central.

- Title: Characterizing PROTAC ternary complex formation using Biacore SPR systems. Source:Cytiva.

- Title: Cereblon E3 ligase modul

- Title: Bruton tyrosine kinase degradation as a therapeutic str

- Title: Assays for Targeted Protein Degrad

- Title: E3 Ligase Ligand-Linker Conjug

-

Title: An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Source: PubMed.[Link]

- Title: A beginner's guide to PROTACs and targeted protein degrad

- Title: Development of biophysical assays for studies of PROTACs. Source:Diva-Portal.org.

- Title: E3 Ligase Ligands in PROTAC. Source:Precise PEG.

-

Title: Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Source: MDPI.[Link]

- Title: BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. Source:MDPI.

-

Title: rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Source: Oxford Academic.[Link]

- Title: Mechanistic and Structural Features of PROTAC Ternary Complexes. Source:University of Dundee.

-

Title: Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... Source: ResearchGate.[Link]

- Title: Protocol for In Vitro Ubiquitin Conjug

- Title: Cereblon E3 Ligase P

- Title: Determining DC50 and Dmax for WDR5 Degrader-1: Application Notes and Protocols. Source:Benchchem.

-

Title: SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. Source: PubMed Central.[Link]

- Title: Targeted Protein Degrad

-

Title: Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Source: Frontiers.[Link]

- Title: E3 Ligase Ligand-Linker Conjug

-

Title: BTK degrader mechanism of action. Source: ResearchGate.[Link]

-

Title: Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Source: PubMed Central.[Link]

-

Title: Exploring and characterizing ternary complex formation. Source: ResearchGate.[Link]

-

Title: Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. Source: ResearchGate.[Link]

- Title: Ubiquitin

- Title: Biophysical Tools for the Design and Development of PROTACs. Source:Oxford Global.

-

Title: E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Source: ACS Publications.[Link]

- Title: Protein Degradation Assays - PROTAC Screening. Source:Reaction Biology.

- Title: In vitro Ubiquitin

- Title: The emerging promise of targeted protein degraders in CLL and other hematological malignancies. Source:VJHemOnc.

Sources

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. precisepeg.com [precisepeg.com]

- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. oxfordglobal.com [oxfordglobal.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. tandfonline.com [tandfonline.com]

- 10. cytivalifesciences.com [cytivalifesciences.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. resources.revvity.com [resources.revvity.com]

- 13. en.ice-biosci.com [en.ice-biosci.com]

- 14. benchchem.com [benchchem.com]

- 15. lifesensors.com [lifesensors.com]

- 16. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 17. Ubiquitination Assay - Profacgen [profacgen.com]

- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Quantifying Molecular Engagement: A Technical Guide to the Binding Affinity of Ligands to the CRBN E3 Ligase

For Immediate Release

[SHANGHAI, CN – January 25, 2026] – In the rapidly evolving landscape of targeted protein degradation, the precise characterization of ligand binding to E3 ubiquitin ligases is paramount for the rational design of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and quantifying the binding affinity of novel chemical entities, such as the conceptual "conjugate 17," to the Cereblon (CRBN) E3 ligase complex. While specific binding data for a proprietary "conjugate 17" is not publicly available, this guide will equip researchers with the foundational knowledge and detailed methodologies to independently determine such critical parameters.

Introduction: The Central Role of CRBN in Targeted Protein Degradation

The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor, is a key player in the ubiquitin-proteasome system.[1][2] This complex is responsible for tagging specific proteins with ubiquitin, marking them for degradation by the proteasome. The discovery that small molecules, such as thalidomide and its analogs (known as immunomodulatory drugs or IMiDs), can modulate the substrate specificity of CRBN has revolutionized drug discovery.[1][2][3] These molecules act as "molecular glues," inducing the degradation of proteins not naturally targeted by the CRBN complex.[3] This mechanism is the foundation for the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit a target protein to an E3 ligase for degradation.[4]

A critical parameter in the development of both molecular glues and PROTACs is the binding affinity of the ligand to the E3 ligase. This affinity, often expressed as the dissociation constant (Kd), dictates the concentration of the compound required to engage the target and elicit a biological response. A high binding affinity can lead to more potent and selective protein degradation.

The Ligand: Conceptualizing "Conjugate 17"

For the purposes of this guide, we will consider "conjugate 17" as a novel chemical entity designed to bind to CRBN. This could be a standalone molecular glue or the CRBN-binding moiety of a PROTAC. A commercially available molecule, "CRBN ligand-17," serves as a tangible example of a CRBN-targeting ligand used in the synthesis of PROTACs.[4] The principles and methodologies outlined herein are directly applicable to characterizing the binding of such a molecule to the CRBN E3 ligase.

Mechanism of Ligand Binding to CRBN

Thalidomide and its derivatives bind to a specific pocket within the CRBN protein.[1][3] This binding event alters the surface of CRBN, creating a neomorphic interface that can recognize and bind to "neosubstrates," proteins that are not endogenous targets of CRBN.[3] The formation of this ternary complex (Ligand-CRBN-Neosubstrate) is the crucial first step in the degradation pathway. The affinity of the initial binary interaction between the ligand and CRBN is a key determinant of the efficiency of ternary complex formation and subsequent protein degradation.[5]

Methodologies for Determining Binding Affinity

A variety of biophysical techniques can be employed to quantify the binding affinity of a ligand to CRBN. The choice of method will depend on factors such as the availability of purified proteins, the properties of the ligand, and the desired throughput.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for measuring the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: ITC Measurement of Conjugate 17 Binding to CRBN

-

Protein Preparation: Express and purify the human CRBN protein, typically in complex with DDB1 for enhanced stability and solubility. A common construct is the DDB1-CRBN complex. Ensure the protein is highly pure and properly folded.

-

Ligand Preparation: Dissolve "conjugate 17" in a buffer identical to the protein buffer to minimize heat of dilution effects. The final concentration should be 10-20 times the expected Kd.

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the CRBN-DDB1 complex into the sample cell at a concentration of 10-50 µM.

-

Load "conjugate 17" into the injection syringe at a concentration of 100-500 µM.

-

Set the experimental temperature (e.g., 25°C) and stirring speed.

-

-

Titration: Perform a series of small injections (e.g., 2-5 µL) of "conjugate 17" into the sample cell containing the CRBN-DDB1 complex.

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and thermodynamic parameters.

-

Causality Behind Experimental Choices:

-

Using a CRBN-DDB1 complex mimics a more physiologically relevant state of the E3 ligase and often improves protein stability.

-

Matching the buffers between the protein and ligand is crucial to avoid artifacts from buffer mismatch, which can generate significant heat changes unrelated to binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Protocol: SPR Analysis of Conjugate 17 Binding to CRBN

-

Sensor Chip Preparation:

-

Immobilize the purified CRBN-DDB1 complex onto a suitable sensor chip (e.g., a CM5 chip) via amine coupling or another appropriate chemistry.

-

The immobilization density should be optimized to avoid mass transport limitations.

-

-

Ligand Preparation: Prepare a series of dilutions of "conjugate 17" in a running buffer (e.g., HBS-EP+). Include a blank (buffer only) for double referencing.

-

SPR Measurement:

-